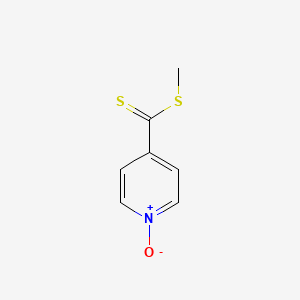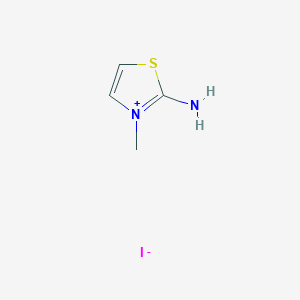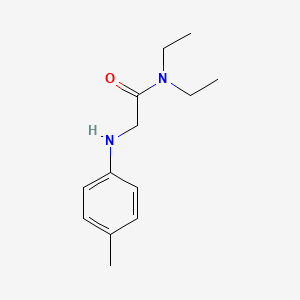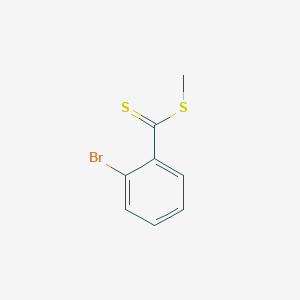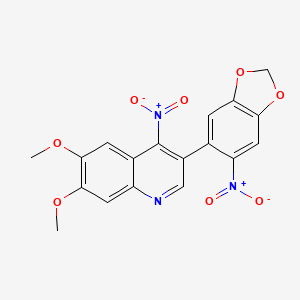
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C10H9NO2. It is a derivative of isoindolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The compound features a hydroxy group and an ethenyl group attached to the isoindolinone core, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzo[e]isoindolinone.
Addition of Alkyllithium: The starting material is treated with alkyllithium compounds (such as s-BuLi, n-BuLi, MeLi, or i-PrLi) in tetrahydrofuran (THF) at 0°C.
Lactam Ring Opening: The reaction proceeds with the opening of the lactam ring.
Intramolecular Cyclization: Finally, an intramolecular cyclization occurs, leading to the formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using appropriate solvents, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
科学研究应用
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and ethenyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Similar structure with a phenyl group instead of an ethenyl group.
2,3-Dihydro-3-hydroxy-1H-isoindol-1-one: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
2-tert-butyl-5-chloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one: Contains a tert-butyl and chloro group, leading to different chemical properties.
Uniqueness
2-Ethenyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both hydroxy and ethenyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
704908-59-8 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC 名称 |
2-ethenyl-3-hydroxy-3H-isoindol-1-one |
InChI |
InChI=1S/C10H9NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6,9,12H,1H2 |
InChI 键 |
WRBPPSOGBNWVSR-UHFFFAOYSA-N |
规范 SMILES |
C=CN1C(C2=CC=CC=C2C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


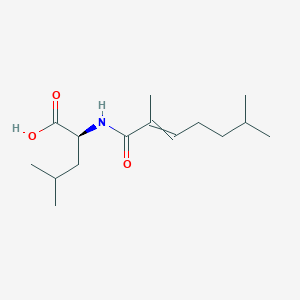
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)
![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)
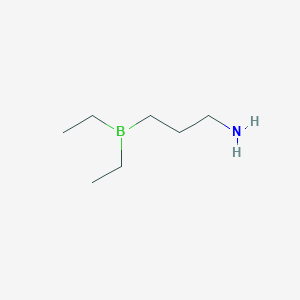
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)

![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
